(2S)-1-[(2S)-2-acetamido-3-(1-naphthyl)propanoyl]-N-[(1S)-2-[[(1S)-1-[[(1S,2S)-4-[[(1S)-1-[[(1S)-2-amino-1-benzyl-2-oxo-ethyl]carbamoyl]-3-methyl-butyl]amino]-2-hydroxy-1-isobutyl-4-oxo-butyl]carbamoyl]-2-methyl-propyl]amino]-1-benzyl-2-oxo-ethyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KH-164 is a small molecule drug initially developed by Eli Lilly and Company. It functions as a protease inhibitor and has been investigated for its potential therapeutic applications in treating immune system diseases, infectious diseases, and urogenital diseases .
Preparation Methods
The synthetic routes and reaction conditions for KH-164 are proprietary and not publicly disclosed in detail. it is known that the compound was developed through a series of chemical reactions involving the inhibition of protease enzymes . Industrial production methods for such compounds typically involve multi-step organic synthesis, purification, and formulation processes to ensure the compound’s efficacy and safety.
Chemical Reactions Analysis
KH-164, as a protease inhibitor, primarily interacts with protease enzymes. The types of reactions it undergoes include:
Inhibition Reactions: KH-164 binds to the active site of protease enzymes, preventing them from catalyzing the cleavage of peptide bonds in proteins.
Hydrolysis: In the presence of water, KH-164 can undergo hydrolysis, leading to the breakdown of the compound into its constituent parts.
Oxidation and Reduction: Depending on the environmental conditions, KH-164 may undergo oxidation or reduction reactions, altering its chemical structure and activity.
Common reagents and conditions used in these reactions include aqueous solutions, organic solvents, and specific pH conditions to facilitate the desired chemical transformations. The major products formed from these reactions are typically inactive metabolites that are excreted from the body.
Scientific Research Applications
Chemistry: KH-164 serves as a model compound for studying protease inhibition and the design of new protease inhibitors.
Biology: The compound is used to investigate the role of proteases in biological processes and disease mechanisms.
Industry: The compound’s protease inhibitory properties make it a valuable tool in the development of new therapeutic agents and diagnostic assays.
Mechanism of Action
KH-164 exerts its effects by inhibiting protease enzymes, which are essential for the processing of viral polyproteins and the maturation of virus particles. The compound binds to the active site of the protease enzyme, preventing it from cleaving peptide bonds in the viral polyproteins. This inhibition disrupts the viral replication cycle, reducing the production of infectious virus particles .
Comparison with Similar Compounds
KH-164 can be compared with other protease inhibitors such as:
KH-164 is unique in its ability to inhibit protease enzymes with high potency, making it a valuable compound for studying protease inhibition and developing new therapeutic agents.
Properties
Molecular Formula |
C57H76N8O9 |
---|---|
Molecular Weight |
1017.3 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-acetamido-3-naphthalen-1-ylpropanoyl]-N-[(2S)-1-[[(2S)-1-[[(3S,4S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H76N8O9/c1-34(2)28-43(49(67)33-50(68)60-45(29-35(3)4)53(70)62-44(52(58)69)30-38-18-10-8-11-19-38)61-56(73)51(36(5)6)64-54(71)46(31-39-20-12-9-13-21-39)63-55(72)48-26-17-27-65(48)57(74)47(59-37(7)66)32-41-24-16-23-40-22-14-15-25-42(40)41/h8-16,18-25,34-36,43-49,51,67H,17,26-33H2,1-7H3,(H2,58,69)(H,59,66)(H,60,68)(H,61,73)(H,62,70)(H,63,72)(H,64,71)/t43-,44-,45-,46-,47-,48-,49-,51-/m0/s1 |
InChI Key |
WBMREBMOCPFYEP-FKUHLYKMSA-N |
Isomeric SMILES |
CC(C)C[C@@H]([C@H](CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC5=CC=CC=C54)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(CC(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC5=CC=CC=C54)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.